Cas no 2227736-81-2 ((2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol)

(2S)-4-(5-Chloro-2-nitrophenyl)butan-2-ol is a chiral organic compound featuring a butan-2-ol backbone substituted with a 5-chloro-2-nitrophenyl group at the 4-position. The (2S)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both chloro and nitro functional groups enhances its reactivity, particularly in electrophilic aromatic substitution or reduction reactions. This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential bioactive agents. Its well-defined structure and functional group compatibility make it suitable for use in medicinal chemistry research, where precise stereochemical control is critical. Storage under inert conditions is recommended to maintain stability.
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol structure
2227736-81-2 structure
商品名:(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
CAS番号:2227736-81-2
MF:C10H12ClNO3
メガワット:229.660181999207
CID:5825540
PubChem ID:158062749

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
    • EN300-1987296
    • 2227736-81-2
    • インチ: 1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3/t7-/m0/s1
    • InChIKey: FKVQHFSQUNJKAW-ZETCQYMHSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)CC[C@H](C)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 229.0505709g/mol
  • どういたいしつりょう: 229.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 66Ų

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987296-0.25g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
0.25g
$1420.0 2023-09-16
Enamine
EN300-1987296-1.0g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
1g
$1543.0 2023-06-02
Enamine
EN300-1987296-5g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
5g
$4475.0 2023-09-16
Enamine
EN300-1987296-0.1g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
0.1g
$1357.0 2023-09-16
Enamine
EN300-1987296-0.5g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
0.5g
$1482.0 2023-09-16
Enamine
EN300-1987296-2.5g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
2.5g
$3025.0 2023-09-16
Enamine
EN300-1987296-5.0g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
5g
$4475.0 2023-06-02
Enamine
EN300-1987296-0.05g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
0.05g
$1296.0 2023-09-16
Enamine
EN300-1987296-10.0g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
10g
$6635.0 2023-06-02
Enamine
EN300-1987296-1g
(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol
2227736-81-2
1g
$1543.0 2023-09-16

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol 関連文献

(2S)-4-(5-chloro-2-nitrophenyl)butan-2-olに関する追加情報

Comprehensive Overview of (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol (CAS No. 2227736-81-2)

The compound (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol, identified by its CAS number 2227736-81-2, is a chiral organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a 5-chloro-2-nitrophenyl group attached to a butan-2-ol backbone, makes it a valuable intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecific properties and versatility in asymmetric synthesis.

One of the key reasons for the growing attention on (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol is its role in the development of chiral drugs. With the pharmaceutical industry focusing on enantiomerically pure compounds to minimize side effects and enhance efficacy, this molecule serves as a critical building block. Its nitrophenyl and chloro substituents provide reactive sites for further functionalization, enabling the creation of targeted therapeutics. Recent studies have explored its application in catalysis and medicinal chemistry, aligning with the trend toward sustainable and precision medicine.

From a synthetic chemistry perspective, CAS 2227736-81-2 is often discussed in the context of green chemistry and atom economy. Researchers are investigating eco-friendly methods to produce this compound, such as biocatalysis or microwave-assisted synthesis, to reduce waste and energy consumption. These approaches resonate with the global push for sustainable manufacturing and align with regulatory demands for cleaner chemical processes. The compound’s stereochemical purity also makes it a subject of interest in quality control and analytical method development.

Another area where (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol gains traction is in academic and industrial collaborations. Universities and pharmaceutical companies are partnering to explore its potential in drug discovery pipelines. Frequently searched questions like "How to synthesize (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol?" or "Applications of CAS 2227736-81-2 in asymmetric catalysis" reflect the compound’s relevance in cutting-edge research. Its compatibility with high-throughput screening techniques further enhances its appeal for modern drug development.

In addition to its pharmaceutical applications, (2S)-4-(5-chloro-2-nitrophenyl)butan-2-ol is also studied for its physicochemical properties. Researchers analyze its solubility, stability, and reactivity under various conditions to optimize its use in synthetic routes. The nitro and chloro groups contribute to its electronic properties, making it a candidate for materials science applications, such as organic electronics or photocatalysis. These interdisciplinary connections highlight its versatility beyond traditional organic synthesis.

As the demand for chiral intermediates grows, CAS 2227736-81-2 is poised to play a pivotal role in advancing precision chemistry. Its combination of functional groups and stereocenter offers a platform for innovation in custom synthesis and process optimization. For laboratories and manufacturers, understanding its handling, storage, and scalability is essential to leveraging its full potential. With ongoing research, this compound may soon emerge as a cornerstone in the next generation of bioactive molecules and specialty chemicals.

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